Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the benzofuran core, followed by functional group modifications to introduce the methoxy and methyl groups . The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative used in phototherapy for skin conditions.
Angelicin: Known for its biological activities, including antimicrobial and anticancer properties.
Uniqueness
Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and methyl groups, along with the benzofuran core, make it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse pharmacological properties. The presence of the methoxy and carbonyl groups enhances its biological activity, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Several studies have explored the anticancer potential of benzofuran derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's effects on human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer), showing promising results:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 15 | Induction of apoptosis |
HeLa | 12 | Cell cycle arrest at G2/M phase |
The compound's mechanism involves the induction of apoptosis and interference with cell cycle progression, which are critical for its anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A series of derivatives were synthesized and tested against various pathogens.
Antimicrobial Testing Results
The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, as well as fungi. The results are summarized in the table below:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6. This property could be beneficial in treating inflammatory diseases .
Properties
Molecular Formula |
C19H17NO5 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
methyl 2-[(5-methoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H17NO5/c1-11-17(14-10-12(23-2)8-9-16(14)25-11)18(21)20-15-7-5-4-6-13(15)19(22)24-3/h4-10H,1-3H3,(H,20,21) |
InChI Key |
DHUVHVKHFCKZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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